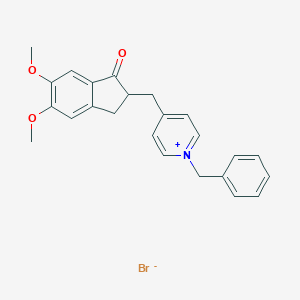

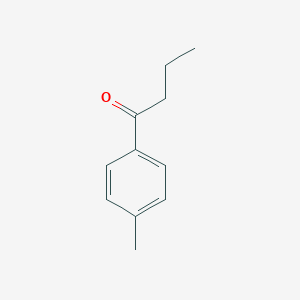

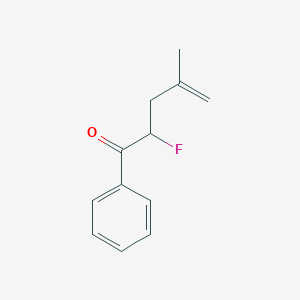

Benzyl 2-(4-hydroxyphenyl)acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the selective deprotection of diethyl acetals to yield aldehydes, which can then react with other reagents to form the desired products . Another method includes the reaction of 2-(1-tosylalkyl)phenols with trimethylsilyl cyanide to generate 2-(2-hydroxyphenyl)acetonitriles, which can be further transformed into benzofuranones . These methods indicate that the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate could potentially involve similar strategies, utilizing protective groups and selective reactions to build the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to Benzyl 2-(4-hydroxyphenyl)acetate has been studied using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These studies reveal the geometrical parameters and confirm the molecular conformations of the compounds. For instance, the structure of a novel benzamide derivative was analyzed and found to crystallize in a triclinic system with specific lattice constants . Such detailed structural analysis is crucial for understanding the properties and reactivity of Benzyl 2-(4-hydroxyphenyl)acetate.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For example, the azo-benzoic acids undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . Additionally, the synthesis of benzimidazolium salts involves the reaction of N-substituted benzimidazolium and aryl halides, which could be relevant to the reactivity of Benzyl 2-(4-hydroxyphenyl)acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Benzyl 2-(4-hydroxyphenyl)acetate have been characterized using various spectroscopic techniques. The UV-VIS absorption spectra of azo-benzoic acids were measured in different solvents to characterize the species present in solution . The porphyrin-silica hybrid material synthesized from alkoxysilyl benzaldehydes was found to have a high specific surface area and mesopores, indicating potential applications in catalysis or adsorption . These studies provide a foundation for predicting the properties of Benzyl 2-(4-hydroxyphenyl)acetate, such as solubility, stability, and potential applications.

Applications De Recherche Scientifique

Oxidative Coupling in Organic Synthesis

Benzyl 2-(4-hydroxyphenyl)acetate is involved in the oxidative coupling of 4-hydroxystilbenes, a process significant in organic synthesis. For instance, Sako et al. (2004) demonstrated the treatment of resveratrol with silver(I) acetate, leading to the isolation of its dehydrodimer, a compound with various biological activities. This method also applies to the oxidative dimerization of other 4-hydroxystilbenes, resulting in dihydrobenzofurans possessing biological activities (Sako, Hosokawa, Ito, & Iinuma, 2004).

Ester Hydrolysis Catalysis

In the context of catalysis, poly(allylamine)s with hydrophobic groups such as benzyl are studied for their role in the hydrolysis of phenyl esters. The research by Seo et al. (1996) highlights the significant catalytic activity of these compounds for hydrophobic substrates, providing insights into the kinetics and thermodynamics of such reactions (Seo, Unishi, Miwa, & Iijima, 1996).

Organic Synthesis Applications

In the area of organic synthesis, Kischel et al. (2007) discuss the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, which is relevant to benzyl 2-(4-hydroxyphenyl)acetate. This method allows the synthesis of pharmaceutically interesting compounds, such as 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, in good to excellent yields (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Biodegradation and Environmental Applications

In the field of environmental science, the degradation of biphenyl by Mycobacterium sp. involves compounds similar to benzyl 2-(4-hydroxyphenyl)acetate. Moody et al. (2002) explored this process, identifying metabolites like benzoic acid and 4-hydroxybenzoic acid, which indicate the general similarity of biphenyl degradation to known pathways (Moody, Doerge, Freeman, & Cerniglia, 2002).

Synthesis of Dendrimers

In polymer chemistry, the synthesis of thermotropic dendrimers involves monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, as discussed by Percec et al. (1994). These monomers are used in the phase-transfer-catalyzed polyetherification process, leading to the formation of hyperbranched polymers with potential applications in various fields (Percec, Chu, & Kawasumi, 1994).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGQFMIATSVYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455486 | |

| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-hydroxyphenyl)acetate | |

CAS RN |

27727-37-3 | |

| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.